

An In-Depth Technical Guide to the Spectroscopic Data of 2-Pyridineacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Pyridineacetic acid

Cat. No.: B089378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridineacetic acid, a significant heterocyclic compound, serves as a key intermediate in the synthesis of various pharmaceutical agents and other valuable organic molecules.^{[1][2]} Its structural integrity and purity are paramount in these applications, necessitating rigorous analytical characterization. This technical guide provides a comprehensive overview of the spectroscopic data of **2-pyridineacetic acid**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their analytical endeavors.

The structural elucidation and quality control of **2-Pyridineacetic acid** rely heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and when combined, they offer a definitive characterization of the molecule. This guide will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide in-depth analysis of the resulting spectral data.

Figure 1: Chemical structure of **2-Pyridineacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

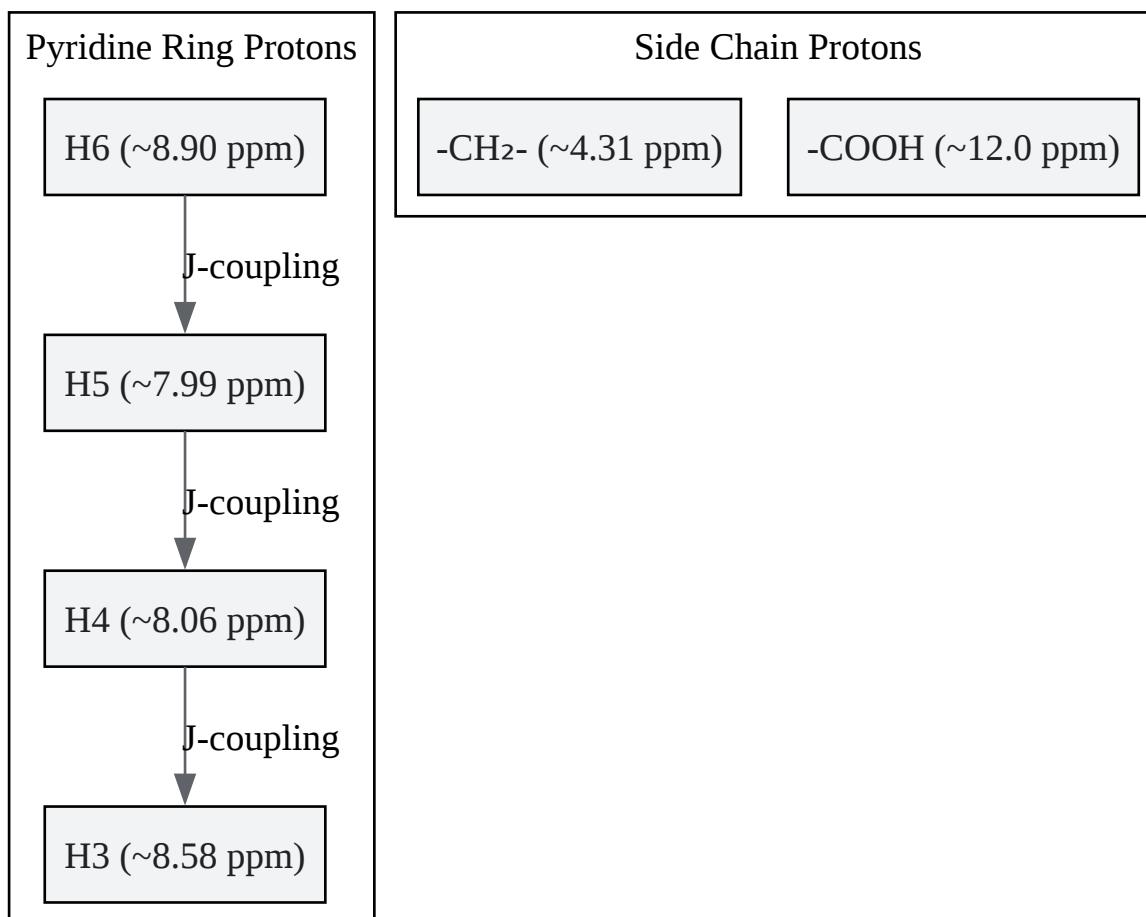
^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ^1H NMR of **2-Pyridineacetic Acid** Hydrochloride

A typical protocol for acquiring a ^1H NMR spectrum of the hydrochloride salt of **2-pyridineacetic acid** is as follows:

- Sample Preparation: Weigh approximately 5-10 mg of **2-pyridineacetic acid** hydrochloride and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6), in a clean NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- Acquisition Parameters: Standard acquisition parameters are generally sufficient. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.


Data Interpretation

The ^1H NMR spectrum of **2-pyridineacetic acid** hydrochloride in DMSO- d_6 exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the acetic acid side chain.[\[3\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.90	Doublet	1H	H6
~8.58	Doublet	1H	H3
~8.06	Triplet of doublets	1H	H4
~7.99	Triplet	1H	H5
~4.31	Singlet	2H	-CH ₂ -
~12.0	Broad Singlet	1H	-COOH

Causality Behind Experimental Choices:

- Solvent: DMSO-d₆ is a common choice for polar compounds like carboxylic acids and their salts, as it effectively solubilizes the analyte. The residual proton signal of DMSO-d₆ at ~2.50 ppm does not interfere with the signals of interest.
- Hydrochloride Salt: The use of the hydrochloride salt can improve solubility and stability in certain solvents. It's important to note that the protonation of the pyridine nitrogen will influence the chemical shifts of the aromatic protons, typically causing them to shift downfield due to the increased electron-withdrawing effect.

[Click to download full resolution via product page](#)

Figure 2: ¹H NMR connectivity of **2-Pyridineacetic Acid**.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR of **2-Pyridineacetic Acid**

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a higher field strength to improve signal dispersion.
- Acquisition Parameters: Proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Data Interpretation

The ^{13}C NMR spectrum of **2-pyridineacetic acid** will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Chemical Shift (δ , ppm)	Assignment
~172	-COOH
~156	C2
~149	C6
~137	C4
~124	C5
~122	C3
~42	-CH ₂ -

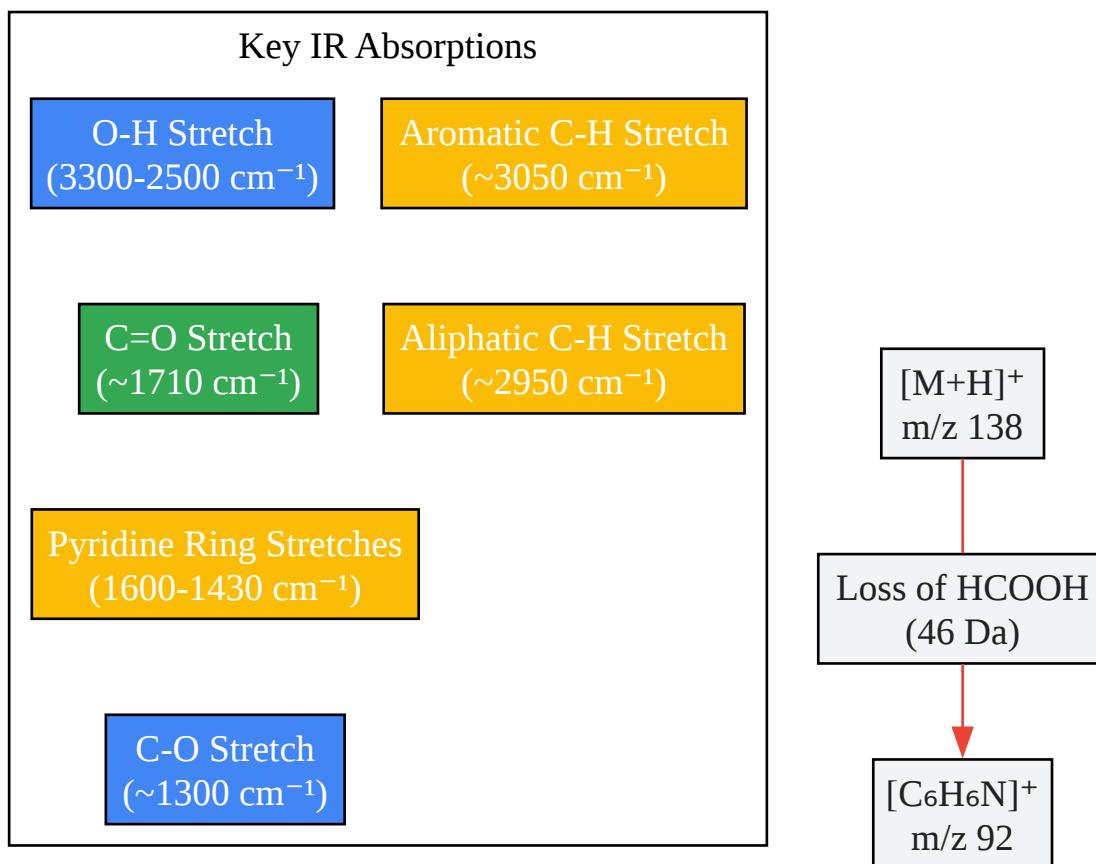
(Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions. Specific assignments may require 2D NMR techniques such as HSQC and HMBC for confirmation.)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

Experimental Protocol: FT-IR of **2-Pyridineacetic Acid**

- **Sample Preparation:** For a solid sample like **2-pyridineacetic acid**, the KBr pellet method is common. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (~100 mg). The mixture is then pressed into a thin, transparent pellet.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet is first recorded and then automatically subtracted from the sample spectrum.


Data Interpretation

The IR spectrum of **2-pyridineacetic acid** is characterized by several key absorption bands that are diagnostic of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3050	C-H stretch (aromatic)	Pyridine Ring
~2950	C-H stretch (aliphatic)	-CH ₂ -
~1710 (strong)	C=O stretch	Carboxylic Acid
~1600, ~1580, ~1470, ~1430	C=C and C=N stretching	Pyridine Ring
~1300	C-O stretch	Carboxylic Acid
~900-650	C-H out-of-plane bending	Pyridine Ring

Field-Proven Insights:

The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state.^[4] The position of the C=O stretching frequency can be influenced by conjugation and hydrogen bonding.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
- 2. IR–UV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 2-Pyridylacetic acid hydrochloride(16179-97-8) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 2-Pyridineacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089378#2-pyridineacetic-acid-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com